Boc-val-ala-leu-aib-val-ala-leu-ome
Description
Contextualization of Synthetic Peptides in Structural Biology and Molecular Engineering
Synthetic peptides have become indispensable tools in the exploration of fundamental biological processes and the development of novel biotechnologies. nih.gov Advances in chemical synthesis methods allow for the precise construction of peptide sequences, enabling researchers to investigate the principles of protein folding, design new structural motifs, and create molecules with specific functions. nih.gov These custom-designed peptides serve as simplified models for understanding the complex structures and functions of proteins.
In structural biology, synthetic peptides are used to isolate and study specific protein domains or motifs. By creating peptides that mimic these regions, scientists can analyze their inherent structural tendencies and interactions without the complexity of the full-protein context. This approach has been crucial in understanding phenomena like helix formation and protein-protein interactions. acs.orgias.ac.in Molecular engineering, in turn, leverages this knowledge to build peptides with desired properties, such as enhanced stability or specific binding capabilities, for applications in drug development and biomaterials. nih.govnih.gov
Significance of Non-Proteinogenic Amino Acids, with Emphasis on Alpha-Aminoisobutyric Acid (Aib)
The introduction of non-proteinogenic amino acids, those not found in the standard genetic code, has vastly expanded the chemical space available for peptide design. biorxiv.org These unique building blocks can introduce novel structural and functional properties into peptides. Alpha-aminoisobutyric acid (Aib), a non-proteinogenic amino acid with two methyl groups on its alpha-carbon, is particularly noteworthy for its profound impact on peptide conformation. nih.govwikipedia.org
The gem-dimethyl group of Aib sterically restricts the available backbone dihedral angles (phi and psi), strongly predisposing the peptide chain to adopt helical conformations, such as the 3(10)-helix or the α-helix. nih.govwikipedia.org This conformational rigidity makes Aib a powerful tool for stabilizing desired secondary structures in synthetic peptides. oup.comnih.gov Peptides containing Aib are often used as rigid models to develop and calibrate spectroscopic techniques for peptide conformational analysis. nih.gov The presence of Aib is common in naturally occurring microbial peptides that form transmembrane channels, highlighting its biological significance in creating stable, well-defined structures. oup.com
Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-OMe as a Model System for Conformational Studies and Protein Mimicry
Research on analogous peptides containing Aib has provided detailed insights into their crystal structures and conformational behavior in solution. For instance, studies on similar Aib-containing peptides have elucidated their ability to form various helical structures and β-turns. nih.govnih.gov
Table 1: Conformational Data of a Related Aib-Containing Decapeptide This table presents crystallographic data for a related decapeptide, Boc-Aib-Val-Aib-Aib-Val-Val-Val-Aib-Val-Aib-OMe, which illustrates the structural impact of Aib residues. The presence of two distinct conformations within the same crystal highlights the subtle energetic balance that governs peptide folding.
| Parameter | Molecule 1 | Molecule 2 |
| Conformation | α-helical | Mixed 3(10)/α-helix |
| Intramolecular H-Bonds | Seven 5→1 | Three 4→1, Four 5→1 |
| Helix Reversal | None | At both termini |
| Data sourced from a study on a cocrystallized Aib-containing decapeptide. nih.gov |
Table 2: Crystallographic Parameters of a Related Decapeptide The unit cell dimensions and other crystallographic parameters provide a physical basis for the observed molecular packing and conformation.
| Parameter | Value |
| Formula | C51H92N10O13 |
| Space Group | P1 |
| a (Å) | 10.047 ± 0.002 |
| b (Å) | 16.684 ± 0.003 |
| c (Å) | 19.198 ± 0.004 |
| α (°) | 80.30 ± 0.01 |
| β (°) | 85.74 ± 0.01 |
| γ (°) | 83.03 ± 0.01 |
| Data from the crystallographic analysis of Boc-Aib-Val-Aib-Aib-Val-Val-Val-Aib-Val-Aib-OMe. nih.gov |
By studying model systems like this compound and its analogs, researchers can decipher the fundamental rules that govern how a peptide's primary sequence dictates its three-dimensional structure. This knowledge is crucial for the de novo design of proteins and peptides with novel functions, a key goal in molecular engineering and synthetic biology. ias.ac.in
Structure
2D Structure
Properties
CAS No. |
127337-62-6 |
|---|---|
Molecular Formula |
C76H140N14O21 |
Molecular Weight |
1586 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]pentanoate;hydrate |
InChI |
InChI=1S/2C38H69N7O10.H2O/c2*1-19(2)17-25(41-29(46)23(9)40-33(50)28(22(7)8)44-36(53)55-37(11,12)13)31(48)45-38(14,15)35(52)43-27(21(5)6)32(49)39-24(10)30(47)42-26(18-20(3)4)34(51)54-16;/h2*19-28H,17-18H2,1-16H3,(H,39,49)(H,40,50)(H,41,46)(H,42,47)(H,43,52)(H,44,53)(H,45,48);1H2/t2*23-,24-,25-,26-,27-,28-;/m00./s1 |
InChI Key |
BWRPOTMYGIJREE-GDIQTHMSSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.O |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.O |
Other CAS No. |
127337-62-6 |
Synonyms |
Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-OMe tert-butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl methyl ester VALU-7 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Approaches for Boc Val Ala Leu Aib Val Ala Leu Ome and Analogues
Methodologies for Oligopeptide Synthesis
The construction of oligopeptides like Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-OMe can be achieved through two principal strategies: solution-phase synthesis and solid-phase synthesis. The choice between these methods often depends on the desired scale of production, the complexity of the peptide sequence, and the specific requirements for purification.
Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis (SPPS) involves the sequential coupling of amino acids in a homogeneous reaction mixture. nih.govwiley-vch.de This classical approach offers flexibility in terms of the scale of synthesis and allows for the purification of intermediates at each step, which can be crucial for complex sequences. nih.govbeilstein-journals.org For Aib-containing peptides, solution-phase methods have been effectively used to prepare both linear and cyclic structures. nih.govnih.gov
A common strategy in solution-phase synthesis is the segment condensation approach, where smaller peptide fragments are synthesized and purified separately before being coupled to form the final, larger peptide. uzh.ch This can be particularly advantageous for longer sequences or for incorporating challenging residues like Aib. The 'azirine/oxazolone method' is a notable technique for the incorporation of α,α-disubstituted amino acids like Aib into peptide chains. nih.gov This method, combined with classical peptide coupling for segment condensations, has been used to efficiently synthesize Aib-containing cyclic hexapeptides. nih.gov Various coupling reagents, such as PyAOP, HATU, and DEPC/DEPBT, have been shown to be effective for the final cyclization step in solution, although the success can be dependent on the specific reagent used. nih.gov
Solid-Phase Peptide Synthesis Techniques
Solid-phase peptide synthesis (SPPS) has become the standard technique for the synthesis of many peptides due to its efficiency and amenability to automation. beilstein-journals.orgbris.ac.ukgoogle.com In SPPS, the peptide chain is assembled sequentially while anchored to an insoluble resin support. peptide.com This allows for the easy removal of excess reagents and byproducts by simple filtration and washing, significantly streamlining the synthetic process. peptide.com
The two most common strategies in SPPS are the Boc/Bzl and the Fmoc/tBu protection schemes. google.compeptide.com The Fmoc/tBu strategy is often preferred due to its use of milder basic conditions for the removal of the temporary Fmoc protecting group, while the permanent side-chain protecting groups are removed with strong acid at the end of the synthesis. beilstein-journals.orgrsc.org However, the synthesis of peptides containing sterically hindered amino acids like Aib can be challenging. Iterative coupling of Aib residues has been achieved efficiently using automated SPPS with diisopropylcarbodiimide (DIC) in the presence of ethyl cyanohydroxyiminoacetate (Oxyma). bris.ac.uknih.gov This method has enabled the synthesis of long Aib-rich sequences, including the total synthesis of the fungal antibiotic Cephaibol D. bris.ac.ukrsc.org
Specific Synthetic Routes for this compound (VALU-7) and Related Aib-Containing Peptides
The synthesis of this compound, sometimes referred to as a VALU-7 analogue, and other Aib-containing peptides often leverages the unique properties of Aib to induce specific secondary structures, predominantly 3₁₀-helices. nih.govresearchgate.net The presence of Aib residues significantly restricts the available conformational space, making these peptides rigid models for studying peptide folding. nih.gov
The synthesis of Aib-rich peptides can be accomplished by a combination of solution-phase and solid-phase techniques. For instance, the 'azirine/oxazolone method' has proven useful for creating Aib-containing peptide segments in solution. uzh.chresearchgate.net These segments can then be coupled to build up the desired sequence. In one example, protected poly-Aib oligopeptides were prepared using this method, and their 3₁₀-helical conformation was confirmed by X-ray crystallography. researchgate.net
Automated SPPS has also been successfully applied to the synthesis of Aib-rich peptides. A notable achievement is the synthesis of water-soluble oligomers of Aib containing up to 17 consecutive residues, which was made possible by using DIC and Oxyma as the coupling cocktail. bris.ac.uk This demonstrates the feasibility of producing long, structurally defined Aib-containing peptides through automated processes.
Strategic Derivatization for Enhanced Structural Probes and Conformational Control
Derivatization of peptides like this compound offers a powerful tool for probing their structure and function, as well as for enhancing their conformational stability.
Incorporation of Stereochemically Constrained Residues (e.g., D-Amino Acids, other Aib residues)
The introduction of stereochemically constrained residues, such as D-amino acids or additional Aib units, can have a profound impact on the peptide's conformation and stability. The incorporation of D-amino acids is a common strategy to increase resistance to proteolytic degradation. researchgate.netnih.govmdpi.com While the introduction of a D-amino acid can potentially disrupt a right-handed helical structure, careful placement can be accommodated without major conformational changes. researchgate.net For example, the Aib-D-Ala segment has been used to nucleate the formation of a β-hairpin structure. researchgate.net
The inclusion of multiple Aib residues strongly promotes helical conformations, particularly the 3₁₀-helix. nih.govresearchgate.netnih.gov This is due to the steric hindrance imposed by the geminal methyl groups of Aib, which favors helical dihedral angles. nih.gov By strategically placing Aib residues within a peptide sequence, it is possible to design peptides with highly stable and predictable helical structures.
Chemical Modifications for Spectroscopic Analysis
Chemical modifications are frequently employed to introduce spectroscopic probes into a peptide, facilitating detailed conformational analysis. Labeling peptides with specific isotopes, such as ¹⁵N, allows for advanced NMR studies. nih.gov The analysis of the ¹⁵N chemical shift tensor of Aib residues provides valuable information about the local conformation and dynamics of the peptide backbone. nih.gov
Other spectroscopic techniques like Circular Dichroism (CD), Infrared (IR), and Vibrational Circular Dichroism (VCD) are also crucial for studying the secondary structure of these peptides in solution. nih.govresearchgate.netnih.gov Chemical derivatization can be used to attach chromophores or other reporter groups that enhance the signals in these spectroscopic methods. For example, derivatizing peptide carboxyl groups with a tertiary or quaternary amine can increase the charge state of the peptide, which is beneficial for analysis by mass spectrometry techniques like electron transfer dissociation (ETD). nih.gov Pre-column derivatization with reagents like Waters AccQ•Tag is a common method for the analysis of amino acid composition by HPLC, which can be used to verify the integrity of the synthesized peptide. waters.comlibretexts.org
Biophysical and Computational Characterization Techniques for Boc Val Ala Leu Aib Val Ala Leu Ome
Crystallographic Investigations
Crystallographic studies provide high-resolution insights into the molecular architecture of peptides in the solid state. For Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-OMe and its analogs, X-ray diffraction has been a pivotal technique.
For instance, the crystal structure of the closely related nonapeptide, Boc-(Aib-Val-Ala-Leu)₂-Aib-OMe, has been determined. capes.gov.br This analog adopts a helical conformation in the crystalline state. capes.gov.br Similarly, a heptapeptide (B1575542) with a related sequence, Boc-Val-Ala-Leu-Aib-Val-Ala-Phe-OMe, also exhibits a largely α-helical conformation in its crystal structure. nih.gov The analysis of various peptides containing the Aib residue consistently shows a strong propensity for helical structures, predominantly α-helices and 3₁₀-helices. capes.gov.brnih.govnih.gov
The crystallographic parameters for several related peptides are detailed in the table below, illustrating the common crystal systems and space groups observed for these types of helical peptides.
| Compound Name | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |
| Boc-(Aib-Val-Ala-Leu)₂-Aib-OMe | P2₁ | 9.837(2) | 15.565(3) | 20.087(5) | 96.42(2) | capes.gov.br | |
| Boc-Val-Ala-Leu-Aib-Val-Ala-Phe-OMe | P2₁ | 10.356(2) | 19.488(5) | 23.756(6) | 102.25(2) | 4 | nih.gov |
| Boc-Aib-Ala-Leu-Ala-Leu-Aib-Leu-Ala-Leu-Aib-OMe (Polymorph A) | P2₁ | 10.498(1) | 18.189(3) | 16.475(3) | 99.28(1) | 2 | nih.gov |
| Boc-Aib-Ala-Leu-Ala-Leu-Aib-Leu-Ala-Leu-Aib-OMe (Polymorph B) | P2₁ | 10.534(1) | 28.571(4) | 11.055(2) | 95.74(1) | 2 | nih.gov |
| Boc-Trp-Ile-Ala-Aib-Ile-Val-Aib-Leu-Aib-Pro-OMe (Monoclinic) | P2₁ | 9.422(2) | 36.392(11) | 10.548(2) | 111.31(2) | 2 | capes.gov.br |
| Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-(Val-Ala-Leu-Aib)₂-OMe (Form I) | P2₁ | 9.185(6) | 47.410(3) | 10.325(9) | 91.47(2) | 2 | nih.gov |
| Boc-Leu₄-Aib-Leu₄-OBzl | P2₁ | 16.580(7) | 21.105(7) | 11.583(4) | 104.90(3) | 2 | nih.gov |
| Boc-(Leu₄-Aib)₂-OBzl | P2₁ | 15.247(9) | 19.04(1) | 16.311(9) | 117.10(1) | 2 | nih.gov |
The stability of the helical conformations observed in the crystals of this compound analogs is primarily due to the formation of intramolecular hydrogen bonds. These hydrogen bonds typically occur between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3' (a 3₁₀-helix) or 'i+4' (an α-helix).
In the crystal structure of Boc-(Aib-Val-Ala-Leu)₂-Aib-OMe, the backbone adopts a helical structure stabilized by four α-type (i ← i+4) hydrogen bonds in the central part of the molecule, with 3₁₀-type (i ← i+3) hydrogen bonds at both ends. capes.gov.br The heptapeptide Boc-Val-Ala-Leu-Aib-Val-Ala-Phe-OMe displays a predominantly α-helical structure with multiple 5→1 hydrogen bonds (characteristic of α-helices) and some 4→1 hydrogen bonds (characteristic of 3₁₀-helices), indicating a mixed helical character. nih.gov The presence of Aib residues is known to strongly favor the formation of these helical structures. nih.gov
The conformation of a peptide backbone is defined by a series of torsion angles (phi, ψ, and ω) for each amino acid residue. For peptides containing Aib, the phi (Φ) and psi (Ψ) torsion angles are generally restricted to the helical regions of the Ramachandran plot. While specific torsion angles for this compound are not available, data from related peptides provide expected values. For instance, in helical peptides, the Φ and Ψ angles for L-amino acids are typically around -60° and -40° respectively. Aib residues also adopt these helical torsion angles.
| Peptide Fragment/Residue | Typical Torsion Angles (Φ, Ψ) | Helical Type | Reference |
| Aib in a dipeptide | (-60°, -30°) | β-I turn | nih.gov |
| Aib in oligopeptides | Helical region | 3₁₀ or α | researchgate.net |
| L-amino acids in α-helix | (-65°, -41°) | α-helix | core.ac.uk |
The way individual peptide molecules pack together in a crystal is determined by intermolecular forces, including hydrogen bonds and van der Waals interactions. For helical peptides like the analogs of this compound, a common packing motif is the formation of continuous columns through head-to-tail hydrogen bonding. capes.gov.brcore.ac.uk
Solution-State Spectroscopic Characterization
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the conformational properties of peptides in solution, providing insights into their dynamic behavior.
¹H NMR spectroscopy is widely used to study the solution conformation of peptides. nih.govnih.gov For peptides containing Aib, NMR studies in organic solvents like chloroform (B151607) often indicate the presence of stable, folded helical structures, consistent with the solid-state data. nih.govcore.ac.uk The presence of intramolecular hydrogen bonds, a hallmark of helical structures, can be inferred from the solvent accessibility of the amide protons. Amide protons involved in hydrogen bonds are shielded from the solvent and exhibit distinct chemical shifts and temperature coefficients. core.ac.uk
While detailed NMR studies for the specific peptide this compound are not found in the reviewed literature, the general approach for similar peptides involves analyzing the chemical shifts of the amide and α-protons, as well as the coupling constants between them.
The chemical shift of an amide proton in ¹H NMR is sensitive to its environment, particularly its involvement in hydrogen bonding. Amide protons that are part of a stable hydrogen-bonded structure, such as in a helix, tend to have chemical shifts that are downfield compared to those that are solvent-exposed.
The coupling constant between the amide proton and the α-proton (³JNHα) provides information about the backbone torsion angle Φ. According to the Karplus relationship, the magnitude of this coupling constant is related to the dihedral angle. For helical conformations, the expected ³JNHα values are typically small, in the range of 3-5 Hz.
Although specific chemical shift and J-coupling data for this compound are not available, the table below presents typical ¹H NMR chemical shift ranges for relevant amino acids in peptides.
| Amino Acid | Proton | Typical Chemical Shift Range (ppm) |
| Valine | α-H | 3.6 - 4.6 |
| β-H | 1.9 - 2.3 | |
| γ-CH₃ | 0.8 - 1.1 | |
| Alanine (B10760859) | α-H | 3.7 - 4.5 |
| β-CH₃ | 1.2 - 1.5 | |
| Leucine (B10760876) | α-H | 3.7 - 4.6 |
| β-CH₂ | 1.4 - 1.8 | |
| γ-CH | 1.5 - 1.9 | |
| δ-CH₃ | 0.8 - 1.0 | |
| Aib | β-CH₃ | 1.3 - 1.6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Overhauser Effect (NOE) Delineation for Proximity Mapping
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that allows for the determination of through-space proximities between protons within a molecule. The observation of specific NOEs is crucial for defining the secondary structure of peptides. For helical structures, characteristic short- and medium-range NOEs are expected.
While specific NOE data for this compound is not extensively documented in publicly available literature, studies on closely related peptides provide significant insights. For instance, in a similar apolar peptide, Boc-Trp-Ile-Ala-Aib-Ile-Val-Aib-Leu-Aib-Pro-OMe, solution 1H NMR studies in chloroform indicated a helical conformation with seven solvent-shielded NH groups. core.ac.uk The presence of sequential dNN(i, i+1) NOEs, and in many cases medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs, are definitive indicators of a helical conformation. It is highly probable that this compound would exhibit a similar pattern of NOEs, confirming a helical fold.
A hypothetical table of expected NOE contacts for a helical conformation of this compound is presented below.
| Residue Pair (i, j) | Expected NOE Type | Structural Implication |
| Val1(NH) - Ala2(NH) | dNN(i, i+1) | Sequential proximity |
| Ala2(NH) - Leu3(NH) | dNN(i, i+1) | Sequential proximity |
| Leu3(NH) - Aib4(NH) | dNN(i, i+1) | Sequential proximity |
| Aib4(NH) - Val5(NH) | dNN(i, i+1) | Sequential proximity |
| Val5(NH) - Ala6(NH) | dNN(i, i+1) | Sequential proximity |
| Ala6(NH) - Leu7(NH) | dNN(i, i+1) | Sequential proximity |
| Val1(CαH) - Aib4(NH) | dαN(i, i+3) | Helical turn |
| Ala2(CαH) - Val5(NH) | dαN(i, i+3) | Helical turn |
| Leu3(CαH) - Ala6(NH) | dαN(i, i+3) | Helical turn |
| Aib4(CαH) - Leu7(NH) | dαN(i, i+3) | Helical turn |
Temperature Coefficients of NH Chemical Shifts
The temperature dependence of amide proton (NH) chemical shifts provides valuable information about the involvement of these protons in intramolecular hydrogen bonds. Amide protons that are solvent-exposed or weakly hydrogen-bonded exhibit a large change in chemical shift with temperature (less negative than -4.5 ppb/K), while those involved in stable intramolecular hydrogen bonds are shielded from the solvent and show a smaller temperature dependence (more negative than -4.5 ppb/K).
In a study of a protohelix, NOEs and NH temperature coefficients were used to establish the conformation. nih.gov For this compound, it is anticipated that the NH protons of residues from Leu3 to Leu7 would exhibit small temperature coefficients, indicative of their participation in i ← i+4 or i ← i+3 hydrogen bonds characteristic of α-helices or 3(10)-helices, respectively. The NH protons of the N-terminal residues, Val1 and Ala2, might show larger temperature coefficients, suggesting they are more solvent-exposed.
| Residue | Expected Temperature Coefficient (Δδ/ΔT, ppb/K) | Interpretation |
| Val1 (NH) | > -4.5 | Solvent exposed |
| Ala2 (NH) | > -4.5 | Solvent exposed |
| Leu3 (NH) | < -4.5 | Involved in H-bond |
| Aib4 (NH) | < -4.5 | Involved in H-bond |
| Val5 (NH) | < -4.5 | Involved in H-bond |
| Ala6 (NH) | < -4.5 | Involved in H-bond |
| Leu7 (NH) | < -4.5 | Involved in H-bond |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content
Circular dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure content of peptides and proteins in solution. Helical structures give rise to a characteristic CD spectrum with double minima around 222 nm and 208 nm, and a strong positive band around 195 nm.
Infrared (IR) Spectroscopy for Hydrogen Bonding Characterization
Infrared (IR) spectroscopy is a sensitive probe for the presence and nature of hydrogen bonds in peptides. The amide I band (primarily C=O stretching) and the amide A band (N-H stretching) are particularly informative. In a non-hydrogen-bonded state, the amide I band appears around 1650-1660 cm⁻¹, while in a helical conformation with intramolecular hydrogen bonds, this band shifts to a lower frequency, typically around 1650 cm⁻¹. The amide A band for a hydrogen-bonded N-H group is observed around 3300 cm⁻¹, whereas a free N-H group absorbs at a higher frequency (around 3400-3450 cm⁻¹).
Studies on peptides with similar sequences, such as Boc-Aib-Val-Ala-Leu-Aib-Val-Ala-Leu-Aib-OMe, have utilized crystallization and would implicitly have IR characteristics of helical structures with hydrogen bonding. nih.gov It is expected that the IR spectrum of solid-state or concentrated solutions of this compound would show an amide I band around 1650 cm⁻¹ and an amide A band around 3300 cm⁻¹, confirming the presence of a well-defined, hydrogen-bonded helical structure.
Advanced Computational Modeling and Simulation
Computational methods provide a powerful complement to experimental techniques, offering detailed atomic-level insights into the conformational landscape and dynamics of peptides.
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Folding Pathways
Molecular dynamics (MD) simulations can be employed to explore the conformational space available to this compound and to study its folding process. By simulating the peptide in different solvent environments, one can observe the stability of various secondary structures and the transitions between them.
Quantum Mechanical Calculations for Dihedral Angle Preferences
Quantum mechanical (QM) calculations can be used to accurately determine the intrinsic conformational preferences of peptide fragments by calculating the relative energies of different dihedral angle combinations (φ, ψ). These calculations provide a fundamental understanding of why certain residues favor specific secondary structures.
Theoretical Potential Energy Maps for Aib-Containing Peptides
Theoretical potential energy maps, also known as Ramachandran plots, are fundamental tools in the conformational analysis of peptides. These maps illustrate the energetically allowed and disallowed regions of the backbone dihedral angles, phi (φ) and psi (ψ), for a specific amino acid residue. For peptides containing the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), these maps are of particular importance due to the unique conformational constraints imposed by the gem-dimethyl group on the α-carbon.
The presence of two methyl groups at the Cα position significantly restricts the sterically allowed regions of the conformational space for the peptide backbone. ethernet.edu.et This steric hindrance drastically limits the range of possible φ and ψ angles compared to proteinogenic amino acids like glycine (B1666218) or alanine. researchgate.net Consequently, Aib residues exhibit a strong propensity to adopt helical conformations.
Calculation Methods
Theoretical potential energy surfaces for Aib-containing peptides are typically generated using quantum mechanical methods, such as Density Functional Theory (DFT), or molecular mechanics calculations with specialized force fields. nih.gov The process generally involves:
Model Peptide Selection: Simple di- or tripeptides containing Aib, such as Ac-Aib-NHMe (N-acetyl-Aib-N'-methylamide), are often used as model systems to simplify calculations while capturing the essential conformational properties of the Aib residue. nih.gov
Grid-Based Calculation: The potential energy is calculated for a systematic variation of the φ and ψ torsion angles in predefined increments (e.g., 30°), while the other geometrical parameters are allowed to relax and optimize. nih.gov
Energy Surface Generation: The calculated energies are then plotted on a 2D map, with φ on the x-axis and ψ on the y-axis, creating a contour plot where low-energy regions represent stable conformations. nih.gov
Solvent Effects: The influence of the solvent environment can be incorporated using polarized continuum models (PCM) to provide a more accurate representation of the peptide's conformation in solution. nih.gov
Key Findings from Potential Energy Maps of Aib-Containing Peptides
The analysis of theoretical potential energy maps for Aib-containing model peptides reveals several key characteristics:
Restricted Conformational Space: The most striking feature is the severely limited allowed conformational space for Aib residues. The low-energy regions are primarily clustered around the right-handed (αR) and left-handed (αL) helical regions of the Ramachandran plot. researchgate.net
Helical Propensity: The energetically favored conformations correspond to those found in α-helices and 3₁₀-helices. The typical torsion angles for Aib are approximately φ = ±57° and ψ = ±47°. researchgate.net
Symmetry: Due to the achiral nature of the Aib residue itself, its potential energy map is symmetrical, with the right-handed and left-handed helical conformations being energetically equivalent in the absence of chiral neighboring residues. nih.gov
The conformational preferences of a model Aib-containing peptide, Ac-Aib-NHMe, as determined by theoretical calculations, are summarized in the table below. These calculations highlight the low-energy minima corresponding to helical structures.
| Conformation | Dihedral Angle φ (°) | Dihedral Angle ψ (°) | Relative Energy (kcal/mol) |
| Right-handed Helix (αR) | -57 | -47 | 0.00 |
| Left-handed Helix (αL) | 57 | 47 | 0.00 |
Data derived from theoretical studies on model Aib peptides. researchgate.net
The cluster plot of experimentally determined φ and ψ values for Aib residues from a large number of crystal structures further validates the theoretical predictions, showing a high density of points in the helical regions of the Ramachandran plot.
| Region | Approximate φ range (°) | Approximate ψ range (°) |
| Right-handed Helical (αR) | -40 to -90 | -20 to -60 |
| Left-handed Helical (αL) | 40 to 90 | 20 to 60 |
Approximate regions based on crystallographic data of Aib-containing peptides. researchgate.net
Peptide Self Assembly and Supramolecular Architecture Formation Mediated by Boc Val Ala Leu Aib Val Ala Leu Ome and Analogues
Principles of Peptide Chain Folding and Ordered Structure Nucleation
The formation of ordered supramolecular architectures from peptide monomers is a hierarchical process that begins with the folding of individual peptide chains. The specific sequence of amino acids dictates the preferred secondary structure, such as helices or sheets, which in turn influences the long-range order of the final assembly. The incorporation of conformationally constrained amino acids, like α-aminoisobutyric acid (Aib), plays a pivotal role in predisposing the peptide backbone to adopt a specific fold.
In the context of Aib-containing peptides, the strong propensity of Aib residues to induce helical conformations significantly influences the folding and nucleation process. The defined and relatively rigid helical structures can then pack in a regular manner, driven by intermolecular interactions, to form larger, ordered aggregates.
Mechanisms of Self-Assembly in Aib-Containing Oligopeptides
The self-assembly of oligopeptides containing Aib is a complex interplay of various non-covalent interactions that dictate the final morphology of the supramolecular structures. The presence of Aib residues imposes significant conformational constraints on the peptide backbone, favoring helical structures, which are the fundamental building blocks of the resulting assemblies.
Formation of Nanotubular and Spherical Supramolecular Assemblies
While direct evidence for the formation of nanotubular and spherical assemblies by Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-OMe is not extensively documented, studies on analogous Aib-containing peptides demonstrate their capacity to form such structures. For instance, cyclic peptides containing Aib have been shown to stack and form well-defined nanotubes through intermolecular hydrogen bonding. nih.gov The planar, ring-like structures of these cyclic peptides facilitate a stacking arrangement, creating a hollow core.
Furthermore, linear Aib-containing peptides have been observed to form spherical aggregates. In one study, a pentapeptide containing Aib, Ac-Ala-Aib-Ala-Aib-Ala-CONH2, was found to form spherical aggregates with nanometric dimensions in aqueous solutions. rsc.org These spherical structures are often the result of the hydrophobic collapse of the peptide chains, where the hydrophobic residues are sequestered in the core of the sphere to minimize contact with the aqueous environment.
A close analogue of the title peptide, Boc-Aib-Val-Ala-Leu-Aib-Val-Ala-Leu-Aib-OMe , has been studied in its crystalline state. The crystal structure reveals that the peptide adopts a helical conformation and the molecules pack in columns. nih.gov This columnar packing suggests a propensity for forming elongated, fibrillar structures. Atomic force microscopy of aggregates of other Aib-rich peptides has indeed shown the formation of long fibrils. nih.gov
Role of N-Terminal Protecting Groups (Boc) in Directing Assembly Morphology
The N-terminal protecting group, in this case, the tert-butyloxycarbonyl (Boc) group, plays a significant role in modulating the self-assembly process. The bulky and hydrophobic nature of the Boc group can influence the packing of the peptide molecules and, consequently, the morphology of the resulting supramolecular structures.
The Boc group is also a key tool in peptide synthesis, where it serves to protect the N-terminal amine from unwanted reactions during the coupling of amino acids. proprep.comlibretexts.org Its removal is a critical step in the synthesis of longer peptide chains.
| Compound/Analogue | N-Terminal Group | Observed Assembly Morphology | Reference |
| Boc-Aib-Val-Ala-Leu-Aib-Val-Ala-Leu-Aib-OMe | Boc | Helical columns in crystals | nih.gov |
| Ac-(Aib-Val-Ala-Leu)2-Aib-OMe | Acetyl | Helical columns in crystals | nih.gov |
| Ac-Ala-Aib-Ala-Aib-Ala-CONH2 | Acetyl | Spherical aggregates | rsc.org |
| Cyclic Aib-containing peptides | - | Nanotubes | nih.gov |
Influence of Hydrophobic and Other Non-Covalent Interactions on Aggregation
Hydrophobic interactions are a primary driving force in the self-assembly of this compound and its analogues. The side chains of valine and leucine (B10760876) are strongly hydrophobic, and their sequestration away from a polar solvent like water provides a significant thermodynamic impetus for aggregation. nih.gov In an aqueous environment, these hydrophobic side chains will tend to cluster together, leading to the formation of a hydrophobic core within the self-assembled structure.
Van der Waals interactions, although weaker than hydrophobic interactions and hydrogen bonds, also contribute to the packing efficiency and stability of the final supramolecular structure.
Solvent-Induced Morphological Transitions in Self-Assembled Systems
The morphology of self-assembled peptide structures can be highly sensitive to the solvent environment. Changes in solvent polarity, composition, or the presence of co-solvents can induce significant transitions in the supramolecular architecture. nih.gov
Studies on other peptide systems have demonstrated dramatic solvent-induced morphological transitions. For instance, a fragment of the amyloid beta-peptide was shown to form twisted fibrils in water, but nanotubes in methanol (B129727). nih.gov In mixtures of water and methanol, different structures, such as wide filamentous tapes, were observed. These transitions are attributed to the different ways the solvents interact with the peptide and modulate the balance of non-covalent interactions driving the self-assembly. For example, a co-solvent can alter the hydrogen bonding network between the peptide and the solvent, as well as between the peptide molecules themselves, leading to a different packing arrangement. nih.gov
De Novo Peptide Design and Functional Mimicry with Boc Val Ala Leu Aib Val Ala Leu Ome As a Template
Rational Design of Synthetic Protein Mimics and Foldamers
The de novo design of proteins and their mimics represents a significant endeavor to create molecules with novel functions. frontiersin.org This process involves a "Meccano set" or "Lego" approach, where pre-fabricated units of peptide secondary structure are covalently assembled. pnas.org Stereochemical control over the folding of these peptides is often achieved by incorporating conformationally constrained amino acids. pnas.org One such amino acid is α-aminoisobutyric acid (Aib), which is known to promote helical folding in peptide sequences. nih.gov
The overarching goal is to construct synthetic protein mimics with well-defined three-dimensional structures. nih.govosti.gov This modular approach allows for the creation of rigid helical segments that can be used as building blocks for more complex architectures. nih.govosti.gov The design principles are guided by physicochemical properties, such as placing hydrophobic residues like Leucine (B10760876) in the core to stabilize the structure through interdigitation and using helix-promoting residues on the exterior. nih.gov These designed peptides can then self-associate to form more complex structures, such as four-helix bundles. nih.gov
Foldamers, or synthetic peptides that fold into predictable conformations, are a direct result of this rational design process. By understanding the conformational preferences of individual amino acids and their effects on the peptide backbone, scientists can create sequences that adopt specific secondary structures, such as helices and sheets. pnas.orgnih.gov
Engineering Peptides with Predetermined Secondary Structural Elements
A central focus of de novo peptide design is the ability to engineer peptides with specific, predetermined secondary structural elements. This control is paramount for creating functional molecules that can interact with biological systems in a predictable manner. The peptide Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-OMe and its analogues have been instrumental in elucidating the principles that govern the formation of these structures.
Construction of Helical and Beta-Hairpin Modules
The construction of stable helical and β-hairpin modules is a primary objective in peptide engineering. The incorporation of α-aminoisobutyric acid (Aib) has been shown to be a powerful strategy for inducing and stabilizing helical conformations. nih.govcapes.gov.br The crystal structure of the heptapeptide (B1575542) Boc-Val-Ala-Leu-Aib-Val-Ala-Phe-OMe, a related sequence, reveals two independent molecules that both adopt largely α-helical conformations. nih.gov This demonstrates the strong helix-promoting propensity of Aib.
The peptide this compound itself is a classic example of a sequence designed to form a stable helix. The repeating Val-Ala-Leu sequence, combined with the Aib residue, creates a hydrophobic peptide that readily adopts a helical structure. nih.gov In the crystalline state, these helical molecules can stack in columns through head-to-tail hydrogen bonds. capes.gov.br The packing of these helices can be either parallel or antiparallel, depending on the crystallization conditions. capes.gov.brnih.gov
While Aib is a helix inducer, other residues can be used to nucleate different secondary structures. For instance, D-Proline is often used to nucleate β-hairpin structures. pnas.org By combining these different types of residues, it is possible to create peptides that contain both helical and β-hairpin domains, linked together to form more complex tertiary structures. pnas.org
Integration of D-Amino Acids for Targeted Conformational Control
The introduction of D-amino acids into a peptide sequence provides a powerful tool for controlling conformation. Due to their opposite chirality, D-amino acids have conformational preferences that are the mirror image of their L-counterparts. researchgate.net This property can be exploited to induce specific turns or to terminate helical structures.
For example, the introduction of a D-amino acid can facilitate the termination of a right-handed helix and promote the formation of a Schellman motif. researchgate.net In the decapeptide Boc-Leu-Aib-Val-Ala-Leu-Aib-Val-D-Ala-D-Leu-Aib-OMe, the two contiguous D-residues at positions 8 and 9 effectively terminate the right-handed helix formed by the preceding residues. researchgate.net Similarly, D-Pro-Xxx sequences are well-established nucleators of β-hairpin structures, often forming a central Type-II β-turn.
The strategic placement of D-amino acids allows for the precise sculpting of the peptide backbone, enabling the design of complex folds that would be difficult to achieve with only L-amino acids. This highlights the versatility of using a diverse set of amino acid building blocks in de novo peptide design.
Development of Stereochemically Rigid Peptide Scaffolds for Biomolecular Engineering
The ability to create stereochemically rigid peptide scaffolds is a key outcome of de novo peptide design. These scaffolds provide a stable framework upon which functional groups can be displayed in a precise and predictable manner. The peptide this compound and its related sequences serve as excellent examples of such rigid scaffolds.
The incorporation of Aib residues into peptide sequences is a well-established method for creating rigid helical segments. nih.govosti.gov These Aib-containing peptides form stable helices that can be used as building blocks in a modular approach to construct synthetic protein mimics. nih.gov The rigidity of these helical modules is crucial for presenting functional side chains in a defined orientation, which is essential for applications such as creating synthetic cavities or binding sites. ias.ac.in
The development of these rigid scaffolds has significant implications for biomolecular engineering. They can be used to mimic the binding sites of proteins, design novel enzymes, and create new materials with unique properties. frontiersin.org The predictable and stable nature of these scaffolds makes them ideal for rational design approaches, where the goal is to create molecules with specific, predetermined functions.
Future Directions and Emerging Research Avenues in Boc Val Ala Leu Aib Val Ala Leu Ome Research
Exploration of Hybrid Peptide Sequences and Heterogeneous Backbones
A promising frontier in peptide research is the creation of "foldamers" or hybrid peptides that incorporate non-natural amino acids or feature modified backbones. nih.gov This approach moves beyond the traditional peptide structure to create molecules with atypical, yet predictable, conformations and novel functionalities. nih.govnih.gov
Researchers are actively exploring hybrid sequences that combine standard α-amino acids with other types of residues, such as β- or γ-amino acids. For instance, studies on hybrid peptides composed of α-aminoisobutyric acid (Aib) and 4-amino isocaproic acid (Aic) in a 1:1 alternating pattern have revealed the formation of novel 12-helices. researchgate.net Similarly, combining α-amino acids with aromatic, quinoline-based monomers has produced structures that exhibit folding characteristics of both peptides and aromatic oligomers. nih.gov This strategy of blending different monomeric units allows for the design of unique structural motifs not accessible with purely aliphatic or aromatic sequences. nih.gov
Another key area is the development of peptides with heterogeneous backbones, where the standard amide bonds are replaced with other chemical linkages. nih.govacs.org This can involve substitutions like the α→β³ residue exchange, which retains the native side-chain while altering the backbone structure. nih.govacs.org Such modifications can lead to proteomimetics with enhanced stability against proteolytic degradation and improved biological activity profiles. acs.org For example, researchers have successfully created analogues of the antimicrobial peptide lasiocepsin (B1576221) with approximately 30% to 40% artificial backbone content that not only retained but in some aspects surpassed the native peptide's performance, showing comparable antibacterial activity with reduced toxicity to host cells. acs.org The insertion of structures like triazole ε-amino acids as dipeptide surrogates has also been shown to be compatible with α-helical coiled-coil architectures, demonstrating the feasibility of significant backbone modifications. nih.gov These approaches represent a departure from traditional peptide chemistry, opening avenues to create robust, functional molecules for therapeutic and biotechnological applications. explorationpub.com
Rational Design of More Complex Polypeptide Architectures
The predictable, stable helical conformation induced by Aib residues makes peptides like Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-OMe ideal building blocks for constructing more complex, protein-like architectures. ias.ac.inresearchgate.net The strong tendency of Aib to promote helical folding limits the range of accessible conformations, thereby simplifying the design process and facilitating the creation of well-defined three-dimensional structures. ias.ac.inresearchgate.net
Crystal structure analyses of this compound (sometimes referred to as VALU-7) and related peptides have provided high-resolution insights into their conformational properties, including how they form helices and how these structures are influenced by the surrounding solvent. nih.govnih.gov For example, one study revealed that in crystals grown from a methanol-water mixture, two conformers of the heptapeptide (B1575542) exist: a standard α-helix and a helix where a water molecule has penetrated and ruptured a hydrogen bond. nih.gov In contrast, crystallization from a dimethylsulfoxide-isopropanol mixture resulted in a more unfolded state, demonstrating the conformational fragility that can be influenced by the environment. nih.gov
This detailed structural knowledge is crucial for the rational design of larger polypeptides. Scientists can now use these Aib-containing helical modules to assemble synthetic proteins with specific functions. ias.ac.in The strategy involves not only promoting helix formation with Aib but also incorporating other residues, such as D-amino acids, to engineer specific features like helix terminations or β-hairpin turns. ias.ac.inresearchgate.netresearchgate.net By combining blocks of L- and D-amino acids, researchers have created "ambidextrous" helices with unusual folds. researchgate.net Furthermore, chemoenzymatic methods are being developed to polymerize Aib-containing tripeptides into longer polypeptides, offering a pathway to synthesize complex architectures that maintain a desired helical structure. rsc.org These advancements are enabling the creation of sophisticated molecular scaffolds for applications ranging from targeted drug delivery to the design of novel enzymes. ias.ac.innih.gov
Interactive Table: Crystallographic Data for this compound (VALU-7)
This table summarizes data from studies on the crystal structure of the heptapeptide under different crystallization conditions.
| Parameter | Crystallization from Methanol-Water nih.gov | Crystallization from DMSO-Isopropanol nih.gov |
|---|---|---|
| Molecular Formula | C₃₈H₆₉N₇O₁₀·0.5H₂O | C₃₈H₆₉N₇O₁₀·H₂O·2C₃H₇OH |
| Space Group | P2₁ | P2₁ |
| a (Å) | 10.203 | 10.350 |
| b (Å) | 19.744 | 26.084 |
| c (Å) | 22.561 | 10.395 |
| β (°) | 96.76 | 96.87 |
| Z (Molecules/unit cell) | 4 (Two conformers) | 2 |
| Resolution (Å) | 1.0 | Not specified |
| Observed Conformation | Conformer 1: α-helix. Conformer 2: α-helix penetrated by a water molecule. | Partially unwound helix with extended C-terminus. |
Integration of Aib-Peptides in Advanced Materials Science
The unique structural properties of Aib-containing peptides are being leveraged in the field of materials science to create novel, functional biomaterials. The inclusion of non-coded amino acids like Aib can lead to materials with increased stability to proteolysis, a crucial attribute for many biomedical applications. researchgate.netnih.gov
One of the most promising applications is in drug delivery. researchgate.net Researchers have designed self-assembling peptides containing Aib and alanine (B10760859) that form nanocolloidal systems in water. nih.govrsc.org These spherical aggregates can encapsulate hydrophobic, water-insoluble drug molecules, such as curcumin, effectively acting as a carrier system to improve drug solubility and delivery. researchgate.netnih.gov The ability to form these supramolecular structures is a key feature, and the design can be simplified to use commercially available amino acids, making the systems more convenient for development. nih.gov
Beyond drug delivery, Aib-peptides are being explored for their potential to form well-defined nanostructures like channels and pores. core.ac.uknih.gov Aib-rich peptides with lengths comparable to the thickness of a lipid bilayer have been shown to form conductance pores, a mechanism that is central to their antimicrobial activity. nih.gov This property could be harnessed to create synthetic transmembrane channels for applications in biosensors or as selective ionophores. core.ac.uk The development of automated solid-phase synthesis methods now allows for the creation of long, water-soluble Aib oligomers (up to 17 consecutive residues), which can adopt stable helical conformations in aqueous solutions. bris.ac.uk These long helical modules provide a new set of building blocks for de novo protein and material design, opening the door to a wide range of advanced materials with tailored properties. bris.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
